molecular formula C15H17NO3 B14167571 tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate CAS No. 927178-21-0

tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B14167571
CAS No.: 927178-21-0
M. Wt: 259.30 g/mol
InChI Key: AZTPEIGJTKLSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-hydroxy amide with a dehydrating agent such as DAST or Deoxo-Fluor, which facilitates the formation of the oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The specific pathways involved depend on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

tert-Butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

These compounds share the oxazole ring but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

CAS No.

927178-21-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10-12(14(17)18-15(2,3)4)13(19-16-10)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

AZTPEIGJTKLSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.